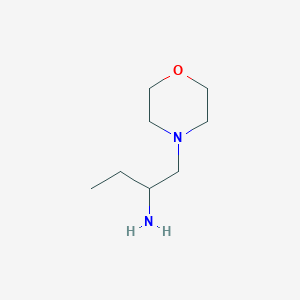

1-Morpholin-4-ylmethyl-propylamine

Description

Theoretical Frameworks Guiding Research on Amine-Containing Compounds in Biological Systems

Amine-containing compounds are fundamental to biology and medicine. purkh.comijrpr.com The primary physicochemical property that governs their biological role is the basicity of the amine group, which stems from the lone pair of electrons on the nitrogen atom. nih.govck12.org This allows amines to act as bases and nucleophiles, enabling them to accept protons and participate in a wide array of chemical reactions. nih.govnumberanalytics.comauburn.edu

In biological systems, the ability of amines to become protonated at physiological pH provides a cationic center. auburn.edu This positive charge is crucial for forming electrostatic interactions and hydrogen bonds with biological targets like enzymes and receptors, which are often rich in negatively charged residues (e.g., carboxylate groups of aspartic or glutamic acid). ijrpr.comauburn.edu Many essential biological molecules, including amino acids, neurotransmitters like serotonin (B10506) and dopamine (B1211576), and vitamins, are amines, highlighting their integral role in life processes. purkh.combritannica.com

The classification of amines as primary, secondary, or tertiary—based on the number of organic groups attached to the nitrogen atom—also influences their properties and interactions. nih.govbritannica.com 1-Morpholin-4-ylmethyl-propylamine contains both a tertiary amine (the morpholine (B109124) nitrogen) and a primary amine (the propylamine (B44156) nitrogen), giving it multiple potential points of interaction within a biological system. evitachem.com The study of such compounds is guided by the goal of understanding how these functional groups can be strategically placed within a molecule to achieve desired therapeutic effects. ijrpr.com

Historical Context of Morpholine-Containing Scaffolds in Chemical Synthesis Research

The morpholine ring, a six-membered heterocycle containing both an amine and an ether group, has become a privileged scaffold in medicinal chemistry. sci-hub.seresearchgate.netsci-hub.se Its name is attributed to Ludwig Knorr, who reportedly synthesized it while attempting to determine the structure of morphine. wikipedia.org Initially used as a solvent due to its polarity and low cost, its value in drug design became increasingly apparent. wikipedia.orgresearchgate.net

Medicinal chemists frequently employ the morpholine moiety to improve the physicochemical properties of drug candidates. sci-hub.senih.gov The inclusion of a morpholine ring can enhance aqueous solubility, modulate basicity, and improve metabolic stability, all of which are critical pharmacokinetic properties. sci-hub.senih.govresearchgate.net For example, the oxygen atom in the ring is a hydrogen bond acceptor, while the nitrogen atom's basicity is weaker than that of comparable aliphatic amines, a property that can be advantageous in drug design. nih.gov

The versatility of the morpholine scaffold is demonstrated by its presence in numerous approved drugs with a wide range of therapeutic applications. sci-hub.sesci-hub.se Examples include the anticancer agent Gefitinib, the antibiotic Linezolid, and the antiemetic Aprepitant. wikipedia.orgsci-hub.se In the case of Aprepitant, the morpholine ring acts as a key scaffold, positioning the other parts of the molecule correctly for interaction with its target, the NK1 receptor. nih.gov This history of successful application has solidified the morpholine ring as a reliable and valuable component in the design of new bioactive molecules. researchgate.netjchemrev.com

Rationale for Investigating this compound as a Research Tool or Lead Scaffold

The rationale for investigating a compound like this compound stems directly from the established importance of its constituent parts. The molecule combines the privileged morpholine scaffold with a flexible propylamine chain, creating a structure with potential for diverse biological activities. evitachem.comjchemrev.com The morpholine group can confer favorable pharmacokinetic properties, such as improved solubility and metabolic profile, while the primary amine of the propylamine tail provides a key interaction point for binding to biological targets. auburn.edusci-hub.se

This combination of a scaffold and a flexible linker with a reactive functional group is a common strategy in drug discovery. acs.org The morpholine can serve as an anchor or a central hub, while the propylamine chain allows the molecule to orient itself within a binding pocket to achieve optimal interactions. nih.gov Derivatives of morpholine and propylamine are explored for a vast range of activities, including anticancer, antimicrobial, and CNS-related applications. jchemrev.comijprs.come3s-conferences.org

For example, research on other morpholine derivatives has shown their potential as inhibitors of various enzymes or as receptor antagonists. sci-hub.sejchemrev.com The synthesis of molecules like 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one demonstrates the use of a morpholin-4-ylmethyl group to modify a core structure, indicating its utility as a synthetic building block. researchgate.net Therefore, this compound is a logical candidate for investigation as either a research tool to probe biological systems or as a lead scaffold for the development of new therapeutic agents by attaching various other chemical groups to its primary amine.

Chemical Data Tables

Table 1: Physicochemical Properties of Core Scaffolds

This table presents data for the core chemical structures that constitute this compound.

| Property | Morpholine | Propylamine |

| Molecular Formula | C₄H₉NO | C₃H₉N |

| Molar Mass | 87.12 g/mol | 59.11 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 129 °C | 47-51 °C |

| Solubility in Water | Miscible | Miscible |

| Basicity (pKa of conjugate acid) | 8.36 | 10.71 |

| Data sourced from references wikipedia.orgwikipedia.org |

Table 2: Related Morpholinopropylamine Compounds in Research

While specific research findings on this compound are limited, related structures have been documented.

| Compound Name | CAS Number | Molecular Formula | Note |

| (1-Methyl-3-morpholin-4-ylpropyl)amine | 18247-01-3 | C₈H₁₈N₂O | A structural isomer. chemicalbook.com |

| 2-(Morpholin-4-yl)propan-1-amine | 1005-04-5 | C₇H₁₆N₂O | A related morpholinopropylamine. chemscene.com |

| Data sourced from references chemicalbook.comchemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

1-morpholin-4-ylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-8(9)7-10-3-5-11-6-4-10/h8H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMLSYDTXOCXOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Innovations for 1 Morpholin 4 Ylmethyl Propylamine and Its Analogues

Retrosynthetic Analysis of 1-Morpholin-4-ylmethyl-propylamine

A retrosynthetic analysis of this compound suggests several viable synthetic disconnections. The most logical approaches involve breaking the C-N bonds at the propyl amine or the morpholine (B109124) nitrogen.

One primary disconnection is at the bond between the propyl chain and the amine nitrogen, suggesting a reductive amination pathway. This would involve a precursor ketone or aldehyde and an appropriate amine. Specifically, this retrosynthesis leads back to 1-morpholin-4-ylpropan-2-one and ammonia (B1221849) or a protected amine equivalent.

Another key disconnection can be made at the bond between the morpholine nitrogen and the methyl group, pointing towards a Mannich-type reaction . This approach would start from a secondary amine (propylamine), formaldehyde (B43269) (or a synthetic equivalent), and morpholine. thermofisher.comwikipedia.org

A third disconnection can be envisioned at the C-C bond of the propyl backbone, although this is generally a less common strategy for such a simple aliphatic chain.

These disconnections form the basis for designing practical synthetic routes to the target molecule.

Optimization of Reaction Conditions and Yields for Research Scale Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound at a research scale. This involves a systematic investigation of various reaction parameters.

For a reductive amination approach, key parameters to optimize include:

Solvent: The choice of solvent can significantly impact reaction rates and yields.

Reducing agent: The type and amount of reducing agent need to be carefully selected.

pH: The pH of the reaction medium is critical for the formation of the imine intermediate.

Temperature and Reaction Time: These parameters need to be balanced to ensure complete reaction without promoting side reactions.

For a Mannich reaction , optimization would focus on:

Stoichiometry of reactants: The molar ratios of the amine, formaldehyde, and the active hydrogen compound.

Catalyst: While often proceeding without a catalyst, acid or base catalysis can sometimes improve yields.

Temperature: Controlling the temperature is important to manage the exothermic nature of the reaction and prevent the formation of byproducts.

Modern techniques like Design of Experiments (DoE) and high-throughput screening can be employed to efficiently explore the reaction space and identify optimal conditions. Machine learning algorithms are also being increasingly used to predict optimal reaction conditions based on a limited number of experiments, accelerating the optimization process. acs.org

Below is a hypothetical data table illustrating the optimization of a reductive amination reaction for the synthesis of this compound.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | NaBH₄ | Methanol | 25 | 65 |

| 2 | NaBH₃CN | Methanol | 25 | 78 |

| 3 | NaBH(OAc)₃ | Dichloromethane | 25 | 85 |

| 4 | NaBH(OAc)₃ | Tetrahydrofuran | 25 | 82 |

| 5 | NaBH(OAc)₃ | Dichloromethane | 0 | 75 |

This is a representative table and does not reflect actual experimental data.

Scale-Up Considerations for Academic Research and Development Purposes

Scaling up the synthesis of this compound from milligram to gram or even kilogram scale for extensive research and development purposes presents several challenges.

Process Safety: The exothermic nature of some of the reactions, such as the Mannich reaction, needs to be carefully managed to avoid thermal runaways. Proper cooling and monitoring are essential.

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging on a larger scale, which can affect reaction rates and selectivity.

Work-up and Purification: The isolation and purification of the final product can be more complex at a larger scale. The choice of purification method (e.g., distillation, crystallization, or chromatography) will depend on the physical properties of the compound and the impurities present.

Continuous Flow Chemistry: Transferring the synthesis from a traditional batch process to a continuous flow system can offer significant advantages for scale-up. acs.orgresearchgate.net Flow reactors provide better control over reaction parameters like temperature and mixing, leading to improved safety, consistency, and yield. researchgate.net They can also facilitate easier automation and integration of in-line analysis for real-time monitoring and optimization. nih.gov For instance, a continuous reductive amination process can be developed and scaled up for manufacturing under GMP conditions. acs.orgresearchgate.net

Preclinical Pharmacological Investigation of 1 Morpholin 4 Ylmethyl Propylamine: Mechanistic Insights

Cellular Pathway Interrogation by 1-Morpholin-4-ylmethyl-propylamine in In Vitro Models

Signaling Cascade Activation/Inhibition

Currently, there is a lack of specific studies detailing the effects of this compound on intracellular signaling cascades. The initiation or inhibition of such pathways are fundamental to understanding a compound's mechanism of action. Future research would need to explore its potential interactions with key signaling pathways, such as those involving protein kinases, G-protein coupled receptors, or other crucial cellular communication networks.

Functional Assays of this compound in Relevant Cell Lines

To determine the functional consequences of cellular exposure to this compound, a series of in vitro assays would be necessary. These assays provide insights into how the compound affects basic cellular processes.

Cell Viability and Proliferation Assays for Mechanistic Understanding

Cell viability and proliferation assays are crucial for determining a compound's effect on cell health and growth. nih.govlabome.com Standard methods, such as tetrazolium reduction assays (e.g., MTT, XTT, WST-1) or ATP-based luminescence assays, could be employed to quantify the number of viable, metabolically active cells following treatment with this compound. sigmaaldrich.commoleculardevices.com Such data would reveal whether the compound is cytotoxic, cytostatic, or promotes proliferation.

Table 1: Representative Cell Viability and Proliferation Assays

| Assay Type | Principle | Endpoint Measurement |

| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells to form a colored formazan (B1609692) product. moleculardevices.com | Colorimetric |

| WST-1 Assay | Cleavage of a stable tetrazolium salt to a soluble formazan by cellular mechanisms. sigmaaldrich.com | Colorimetric |

| ATP Assay | Quantification of ATP, an indicator of metabolically active cells, often using a luciferase-based system. sigmaaldrich.com | Luminescence |

| BrdU Assay | Incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA during cell proliferation. sigmaaldrich.com | Immunodetection |

Cellular Differentiation and Apoptosis Induction for Pathway Elucidation

Investigating the influence of this compound on cellular differentiation and apoptosis is critical for understanding its potential as a therapeutic agent. Assays that measure markers of differentiation specific to the cell line being studied, or that detect key events in the apoptotic cascade (e.g., caspase activation, DNA fragmentation), would provide valuable mechanistic information.

Reporter Gene Assays for Pathway Activity

Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways. nih.govnih.gov These assays utilize a reporter gene (e.g., luciferase, beta-galactosidase) under the control of a promoter that is responsive to a particular transcription factor. By treating cells containing such a construct with this compound, researchers could determine if the compound activates or inhibits pathways like the NF-κB, p53, or nuclear receptor signaling pathways. nih.gov

Phenotypic Screening Strategies for Unbiased Target Identification

In the absence of a known biological target for this compound, phenotypic screening offers an unbiased approach to identify its mechanism of action. nih.govenamine.net This strategy involves screening the compound across a wide array of cell-based models and observing its effects on various cellular phenotypes, such as morphology, proliferation, or the expression of specific biomarkers. nih.gov A significant phenotypic change can then be used as a starting point for more in-depth target deconvolution studies, which may involve techniques like affinity chromatography, chemical proteomics, or genetic screens to identify the molecular target(s) responsible for the observed effect. nih.govbiorxiv.org This approach is particularly valuable for discovering novel biological targets and mechanisms of action. enamine.netbiorxiv.org

Structure Activity Relationship Sar Studies of 1 Morpholin 4 Ylmethyl Propylamine Analogues

Design Principles for SAR Libraries Derived from 1-Morpholin-4-ylmethyl-propylamine

While specific SAR libraries for this compound are not documented, general principles of medicinal chemistry can be hypothetically applied.

Scaffold Hopping and Bioisosteric Replacement

In the absence of data, one could theorize that scaffold hopping might involve replacing the morpholine (B109124) ring with other heterocyclic systems like piperidine, piperazine, or thiomorpholine (B91149) to explore different spatial arrangements and hydrogen bonding capabilities. Bioisosteric replacement could involve substituting the oxygen atom of the morpholine ring with sulfur (thiomorpholine) or a methylene (B1212753) group (piperidine) to modulate lipophilicity and metabolic stability.

Conformational Restriction and Flexible Linkers

The propylamine (B44156) linker in this compound is flexible. SAR studies of analogous compounds often explore the impact of conformational restriction. This could be achieved by introducing cyclic structures or double bonds within the linker to lock the molecule into a specific conformation, which might lead to higher affinity for a biological target. Conversely, altering the length and branching of the alkyl chain could also be explored to optimize interactions.

Systematic Derivatization and Pharmacophore Mapping of the this compound Core

Systematic derivatization would be a key strategy to understand the SAR of this compound. This would involve modifying three main parts of the molecule: the morpholine ring, the propylamine linker, and the terminal primary amine. For instance, substitution on the carbon atoms of the morpholine ring could probe steric and electronic effects. nih.gov

Pharmacophore mapping, a computational technique, helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.govnih.gov For this compound, a hypothetical pharmacophore model would likely include a hydrogen bond acceptor (the morpholine oxygen), a hydrogen bond donor/acceptor (the morpholine nitrogen), and a positively charged feature (the primary amine). However, without experimental activity data, any such model remains purely speculative.

Elucidation of Key Structural Features for Biological Activity

Without experimental data, it is impossible to elucidate the key structural features of this compound for a specific biological activity. The primary amine is likely to be a key interaction point, potentially forming salt bridges or hydrogen bonds with a biological target. The morpholine ring might be involved in establishing water solubility or could fit into a specific binding pocket.

Influence of Stereochemistry on Activity and Selectivity

The structure of this compound (1-(morpholin-4-yl)propan-2-amine) possesses a chiral center at the second carbon of the propylamine chain. It is a well-established principle in medicinal chemistry that different stereoisomers (enantiomers) of a chiral drug can exhibit significantly different biological activities, metabolic profiles, and toxicities. Therefore, the stereochemistry of this compound would be expected to have a profound influence on its activity and selectivity. However, no studies comparing the biological effects of the (R)- and (S)-enantiomers of this compound have been found in the literature.

Computational Methods in SAR Analysis of this compound Analogues

Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations are powerful tools in modern drug discovery to understand and predict the SAR of a compound series. nih.govmdpi.com These methods could be applied to a series of this compound analogues to model their interactions with a putative target, predict their biological activity, and guide the design of new, more potent compounds. The successful application of these methods, however, is contingent on the availability of experimental data for a set of related compounds to build and validate the computational models.

Computational Chemistry and Molecular Modeling of 1 Morpholin 4 Ylmethyl Propylamine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and conformational landscape of molecules like 1-Morpholin-4-ylmethyl-propylamine. These calculations provide detailed information about the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are key to its reactivity and interaction with other molecules.

For related morpholine (B109124) derivatives, such as 4-Acetylmorpholine, DFT calculations using the B3LYP/6-31++G(d,p) basis set have been employed to determine optimized geometry, vibrational frequencies, and electronic properties. researchgate.net Such studies reveal that the acetylation of morpholine increases the total energy and dipole moment, suggesting enhanced reactivity. researchgate.net Similar calculations for this compound would involve optimizing its 3D structure to find the most stable conformation, characterized by minimum energy. The presence of the flexible propylamine (B44156) chain suggests that multiple low-energy conformations may exist, which can be explored through systematic conformational analysis.

The electronic properties, such as the electrostatic potential map (MEP), can also be calculated. The MEP provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. clinicsearchonline.org For amine compounds, theoretical calculations have also been used to predict pKa values, which are crucial for understanding their behavior in biological systems. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Amine (Illustrative)

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | - | DFT/B3LYP |

| LUMO Energy | - | DFT/B3LYP |

| Dipole Moment | - | DFT/B3LYP |

Note: This table is illustrative. Specific values for this compound require dedicated calculations.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.net This method is pivotal in drug discovery for identifying potential biological targets and understanding binding mechanisms. researchgate.net For this compound, potential targets could include receptors and enzymes where morpholine-containing compounds have shown activity, such as dopamine (B1211576) receptors or enzymes involved in neurotransmitter metabolism. nih.gov

The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein. clinicsearchonline.org The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.gov For instance, in studies of other ligands, docking scores have been used to rank potential drug candidates, with values ranging from -7 to -11 kcal/mol indicating strong binding. nih.govnih.govnih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

To further investigate the stability and dynamics of the ligand-target complex predicted by molecular docking, molecular dynamics (MD) simulations are employed. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational changes and intermolecular interactions within a biological system. nih.gov

An MD simulation of this compound bound to a biological target would involve placing the docked complex in a simulated physiological environment, including water molecules and ions. nih.gov The simulation would then track the trajectory of all atoms over a period of nanoseconds to microseconds. nih.gov Analysis of the simulation can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone is often monitored to assess the stability of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.netresearchgate.net

Descriptor Calculation and Selection

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a dataset. pensoft.netresearchgate.net These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. For a series of analogs of this compound, descriptors could include molecular weight, logP, topological surface area, and quantum chemical parameters like dipole moment and orbital energies. pensoft.netresearchgate.net The selection of the most relevant descriptors is a critical step to build a predictive QSAR model. nih.gov

Statistical Validation of QSAR Models

Once a set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. pensoft.netresearchgate.net Multiple linear regression and partial least squares are common statistical methods used for this purpose. nih.gov The predictive power of the QSAR model is then rigorously evaluated using internal and external validation techniques. pensoft.netresearchgate.net A statistically robust QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. pensoft.net For derivatives of morpholine-propyl compounds, QSAR models have been developed to predict their antioxidant activity. pensoft.netresearchgate.net These models indicated that antioxidant activity tends to increase with a decrease in molecular area, volume, and lipophilicity, and an increase in the dipole moment. pensoft.netresearchgate.net

Table 2: Example of Descriptors Used in QSAR Studies of Morpholine Derivatives

| Descriptor Type | Examples |

|---|---|

| Steric | Molecular Volume, Surface Area |

| Electronic | Dipole Moment, Polarization |

Source: Adapted from studies on morpholine derivatives. pensoft.netresearchgate.net

In Silico ADME Prediction for Optimization of Pharmacokinetic Properties (excluding human data)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.gov Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450s. nih.gov

For this compound, in silico tools can predict its adherence to guidelines like Lipinski's rule of five, which helps to assess its drug-likeness. nih.gov Predictions can also be made regarding its potential to be a substrate for efflux transporters like P-glycoprotein. nih.gov For instance, studies on other compounds have used software to predict that they meet the requirements for good oral bioavailability and are not substrates for CNS efflux transporters. nih.gov These predictions are valuable for optimizing the structure of lead compounds to improve their pharmacokinetic profile.

Table 3: Predicted ADME Properties for a Hypothetical Morpholine Derivative

| Property | Predicted Value/Classification | Prediction Tool |

|---|---|---|

| Lipinski's Rule of Five | Compliant (0 violations) | SwissADME |

| GI Absorption | High | SwissADME |

| Blood-Brain Barrier Permeant | Yes | SwissADME |

Note: This table is illustrative. Specific predictions for this compound require dedicated in silico analysis.

Virtual Screening Methodologies for Identifying Related Scaffolds

Virtual screening (VS) is a computational technique extensively used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target. nih.gov This process is a cost-effective and rapid alternative to high-throughput screening, enabling researchers to prioritize compounds for further experimental testing. nih.govmdpi.com The primary goals of virtual screening in the context of a compound like this compound are to identify structurally related analogs or to discover entirely new chemical scaffolds that mimic its key interaction features, a process known as scaffold hopping. nih.govnih.gov Methodologies for virtual screening are broadly categorized into ligand-based and structure-based approaches. eurofinsdiscovery.com

Ligand-Based Virtual Screening (LBVS)

Ligand-based methods are utilized when the three-dimensional (3D) structure of the biological target is unknown, but a set of active molecules, such as this compound, has been identified. eurofinsdiscovery.comyoutube.com These techniques rely on the molecular similarity principle, which posits that molecules with similar structures are likely to exhibit similar biological activities. nih.govnih.gov

2D and 3D Similarity Searching: This is one of the most common LBVS methods. It involves comparing a database of compounds to a known active query molecule.

2D Similarity: This approach uses molecular fingerprints, which are bit strings that encode the presence or absence of specific substructural features and connectivity pathways within a molecule. nih.gov For example, extended-connectivity fingerprints (ECFP) describe the atomic environment of each atom up to a certain bond diameter. nih.gov The similarity between two molecules is then quantified using coefficients like the Tanimoto coefficient. nih.gov

3D Similarity: This method compares the 3D shapes and electrostatic properties of molecules. nih.gov It requires generating a 3D conformation of the query molecule and then computationally overlaying it with potential hits from a database to maximize the overlap of their shapes and chemical features. nih.gov

Pharmacophore Modeling: A pharmacophore is a 3D arrangement of steric and electronic features that are essential for a molecule's biological activity. youtube.comnih.gov For a molecule like this compound, a pharmacophore model could be constructed based on its key chemical features, such as hydrogen bond acceptors (the morpholine oxygen and amine nitrogens), hydrogen bond donors (the primary amine), a positive ionizable feature (the protonated amine), and hydrophobic regions. youtube.comyoutube.com This abstract model is then used as a 3D query to search compound databases, identifying molecules that possess the same pharmacophoric features in a similar spatial arrangement, regardless of their underlying chemical scaffold. youtube.com This makes it a powerful tool for scaffold hopping. nih.gov

Structure-Based Virtual Screening (SBVS)

Structure-based methods require the 3D coordinates of the target macromolecule (e.g., a protein or enzyme), which can be obtained through experimental techniques like X-ray crystallography or modeled via homology modeling. eurofinsdiscovery.comgyanvihar.org

Molecular Docking: This is the most prominent SBVS technique. mdpi.com It involves computationally predicting the preferred orientation and conformation of a ligand when bound to the active site of a protein. mdpi.comgyanvihar.org A library of compounds is "docked" into the target's binding pocket one by one. eurofinsdiscovery.com A scoring function is then used to estimate the binding affinity for each docked pose, allowing the compounds to be ranked. nih.gov This method can identify novel scaffolds that are sterically and electrostatically complementary to the binding site, even if they bear little resemblance to known ligands. mdpi.com Several docking programs are widely used, including GLIDE, AutoDock, Vina, and GOLD. mdpi.comnih.gov For instance, molecular docking studies on other morpholine derivatives have been used to evaluate their binding scores against various protein targets. gyanvihar.orgnih.gov

Hybrid and Consensus Approaches

To improve the reliability of hit identification, virtual screening campaigns often employ a combination of different methods. A consensus approach might involve screening a library using multiple scoring functions or docking programs and prioritizing compounds that are consistently ranked highly. nih.gov Alternatively, a hierarchical workflow could be used, starting with a rapid 2D similarity search to filter a large database, followed by a more computationally intensive pharmacophore search, and finally, molecular docking of the most promising candidates to refine the hit list. nih.gov This combination of ligand- and structure-based methods leverages all available information to increase the probability of discovering novel and active scaffolds. plos.org

The following table provides a comparative overview of the primary virtual screening methodologies applicable for the discovery of scaffolds related to this compound.

| Methodology | Principle | Requirement | Common Software/Tools | Outcome |

| Ligand-Based VS | ||||

| 2D Similarity Searching | Compares 2D structural features and connectivity. nih.gov | At least one known active ligand (query). eurofinsdiscovery.com | Pipeline Pilot (ECFP fingerprints), RDKit. nih.gov | Structurally similar compounds. |

| 3D Similarity Searching | Compares 3D molecular shape and feature overlap. nih.gov | 3D conformation of an active ligand. nih.gov | ROCS (OpenEye), Phase Shape. | Compounds with similar shape and volume. |

| Pharmacophore Modeling | Matches a 3D arrangement of essential chemical features. youtube.com | A set of active ligands or a ligand-protein complex. youtube.com | Catalyst, Phase, LigandScout. youtube.com | Structurally diverse compounds with key binding features (scaffold hopping). nih.gov |

| Structure-Based VS | ||||

| Molecular Docking | Predicts binding pose and affinity in a target's active site. gyanvihar.org | 3D structure of the target protein. eurofinsdiscovery.com | GLIDE, AutoDock, Vina, GOLD. mdpi.com | Novel scaffolds with predicted binding affinity to the target. mdpi.com |

Advanced Analytical Method Development for 1 Morpholin 4 Ylmethyl Propylamine Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 1-Morpholin-4-ylmethyl-propylamine, providing highly accurate mass measurements essential for structural elucidation and the identification of impurities. measurlabs.com

Structural Confirmation: HRMS provides the exact molecular mass of a compound, which allows for the determination of its elemental composition with high precision. measurlabs.com For this compound (C₈H₁₈N₂O), this technique confirms the molecular formula by matching the experimentally measured mass to the theoretically calculated mass. The fragmentation pattern observed in the HRMS spectrum serves as a molecular fingerprint, offering further structural confirmation. cdc.gov

Impurity Profiling: In drug development and chemical synthesis, identifying and quantifying impurities is a critical quality control step. HRMS is exceptionally suited for this task due to its ability to detect and identify unknown compounds in a sample. measurlabs.com By operating in data-independent acquisition (DIA) modes, HRMS allows for the collection of comprehensive data, enabling retrospective analysis for newly identified impurities. ku.dknih.gov This is particularly valuable for detecting process-related and product-related impurities that may arise during the synthesis of this compound. waters.com

A typical workflow for impurity profiling involves liquid chromatography coupled with HRMS (LC-HRMS). This combination separates the impurities from the main compound before they are introduced into the mass spectrometer for identification based on their accurate mass and fragmentation patterns. waters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing insights into its stereochemistry and purity.

Stereochemical Elucidation: The molecular structure of this compound contains a chiral center, meaning it can exist as different stereoisomers (enantiomers). ¹H and ¹³C NMR spectroscopy are fundamental in determining the three-dimensional arrangement of atoms. nih.gov Techniques such as 1D NOE difference and 2D NMR (COSY, NOESY, HMBC, HMQC) are employed to establish the connectivity and spatial relationships between atoms. nih.govresearchgate.net For instance, the coupling constants and chemical shifts of the morpholine (B109124) ring protons can indicate its preferred chair conformation. nih.govresearchgate.net

Purity Assessment: Quantitative ¹H NMR (qNMR) is a powerful method for determining the purity of a compound without the need for a reference standard of the same substance. researchgate.net By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of this compound can be accurately calculated. It is a widely accepted method, with a purity level of over 95% often being a requirement for compounds used in medicinal chemistry research to ensure that observed biological effects are not due to highly active impurities. researchgate.net

The following table outlines the expected ¹H NMR chemical shifts for the protons in this compound, based on the analysis of similar structures like propylamine (B44156) and N-substituted morpholines. nih.govdocbrown.info

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~0.9 | Triplet |

| CH₂ (adjacent to CH₃) | ~1.4 | Sextet |

| CH (adjacent to NH₂) | ~2.7 | Multiplet |

| NH₂ | Variable (often broad) | Singlet |

| CH₂ (morpholine, N-linked) | ~2.4 | Multiplet |

| CH₂ (morpholine, O-linked) | ~3.7 | Multiplet |

| CH₂ (linking morpholine and propyl) | ~2.3 | Multiplet |

This table is interactive. Click on the headers to sort the data.

Chromatographic Method Development (HPLC, GC, SFC) for Purity, Quantification, and Chiral Separation

Chromatographic techniques are vital for separating, identifying, and quantifying this compound and its related substances.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity assessment and quantification. A typical HPLC method for an amine-containing compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with additives such as trifluoroacetic acid or formic acid to improve peak shape.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While direct analysis of amines by GC can be challenging due to their basicity leading to peak tailing, derivatization can overcome this issue. labrulez.combre.com For morpholine and related compounds, derivatization to form more volatile and less polar derivatives can significantly improve chromatographic performance. nih.gov GC coupled with a mass spectrometer (GC-MS) provides excellent sensitivity and specificity for quantification. nih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral separations in the pharmaceutical industry. selvita.comchromatographyonline.com Given that this compound possesses a chiral center, separating its enantiomers is crucial as they may exhibit different biological activities. chromatographyonline.com SFC offers several advantages over traditional LC methods, including faster analysis times, reduced solvent consumption, and often complementary selectivity. chromatographyonline.comchromatographyonline.com Chiral stationary phases (CSPs) are used to achieve the separation of enantiomers. phenomenex.com A screening approach using a variety of CSPs and modifiers (e.g., methanol, isopropanol) is often employed to find the optimal separation conditions. nih.gov

The table below summarizes the applications of different chromatographic techniques for the analysis of this compound.

| Technique | Application | Key Considerations |

| HPLC | Purity assessment, Quantification | Reversed-phase chromatography with acidic mobile phase additives. |

| GC | Quantification, Analysis of volatile impurities | Derivatization may be necessary to improve peak shape and volatility. nih.gov |

| SFC | Chiral separation (enantiomer resolution) | Use of chiral stationary phases is required. selvita.comchromatographyonline.comphenomenex.com |

This table is interactive. Click on the headers to sort the data.

Development of Bioanalytical Methods for In Vitro Studies (e.g., cell lysates, media)

To understand the behavior of this compound in biological systems, robust bioanalytical methods are required for its quantification in complex matrices like cell lysates and culture media. LC-MS/MS is the gold standard for this purpose due to its high sensitivity, selectivity, and wide dynamic range.

The development of a bioanalytical method typically involves:

Sample Preparation: This step is crucial to remove interfering substances from the biological matrix and to concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly used.

Chromatographic Separation: An optimized HPLC or UHPLC method is used to separate this compound from endogenous matrix components and potential metabolites.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions (fragments generated by collision-induced dissociation). This highly selective detection method minimizes interference from the complex biological matrix.

Method Validation: The developed method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Identification of Preclinical Metabolites In Vitro (e.g., using liver microsomes)

Understanding the metabolic fate of a compound is a critical part of preclinical drug development. nih.govnih.gov In vitro metabolism studies using liver microsomes are a common approach to identify potential metabolites. nih.govsrce.hr

Liver Microsome Incubations: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov this compound is incubated with liver microsomes (from human and relevant preclinical species) in the presence of cofactors like NADPH to initiate metabolic reactions. nih.govplos.org

Metabolite Identification: Following incubation, the samples are analyzed by LC-HRMS. nih.gov The high-resolution and accurate mass capabilities of the instrument allow for the detection of potential metabolites, which will have different masses than the parent compound due to metabolic transformations such as oxidation, dealkylation, or glucuronidation. nih.govplos.org The fragmentation patterns of the potential metabolites are then compared to that of the parent compound to elucidate their structures.

Common metabolic pathways for a molecule like this compound could include:

Oxidation of the morpholine ring or the propyl chain.

N-dealkylation at the morpholine nitrogen.

O-dealkylation if any ether linkages were present.

Glucuronidation of the primary amine or any hydroxylated metabolites.

The identification of major metabolites in vitro provides crucial information for guiding further in vivo studies and for understanding the potential for drug-drug interactions. researchgate.netiqvia.com

Lead Optimization Strategies Derived from 1 Morpholin 4 Ylmethyl Propylamine Investigations

Iterative Design-Make-Test-Analyze (DMTA) Cycle

The lead optimization of derivatives from 1-Morpholin-4-ylmethyl-propylamine would follow a classic Design-Make-Test-Analyze (DMTA) cycle, a cornerstone of modern drug discovery. youtube.com This iterative process aims to refine the molecular structure to achieve a desired therapeutic profile.

Design: The initial design phase would involve creating a hypothesis for how modifications to the this compound scaffold could improve its biological activity and properties. This is often guided by computational modeling and an understanding of the target's structure.

Make: In the "make" phase, synthetic chemists would produce a series of analogues based on the design hypotheses. The synthesis of morpholine (B109124) derivatives is generally considered facile, making this scaffold amenable to rapid iteration. nih.gov

Test: These newly synthesized compounds would then be subjected to a battery of in vitro and in vivo assays to evaluate their biological activity, selectivity, and pharmacokinetic properties.

Analyze: The data from the testing phase is then analyzed to understand the structure-activity relationships (SAR). This analysis informs the next round of design, thus continuing the cycle.

This cyclical process allows for the systematic optimization of the lead compound, with each iteration building on the knowledge gained from the previous one.

Strategies for Improving Potency and Selectivity

A primary goal of lead optimization is to enhance the potency and selectivity of the lead compound. For derivatives of this compound, several strategies can be employed.

Structure-Activity Relationship (SAR) studies are fundamental to this process. nih.gov By systematically modifying different parts of the molecule, researchers can identify which functional groups are crucial for activity. For instance, SAR studies on various morpholine-containing compounds have revealed that substitutions on the morpholine ring or the attached side chains can significantly impact potency and selectivity. e3s-conferences.org

Key strategies include:

Scaffold Modification: Altering the core structure, for example, by introducing conformational constraints through bridged morpholines, has been shown to dramatically improve selectivity for some targets.

Substitution Analysis: Introducing various substituents on the propylamine (B44156) side chain or the morpholine ring can probe interactions with the biological target. For example, adding aromatic rings or other functional groups can lead to additional binding interactions, thereby increasing potency.

Bioisosteric Replacement: Replacing the morpholine ring with other heterocyclic systems (bioisosteres) can modulate potency, selectivity, and pharmacokinetic properties. nih.govenamine.net This strategy aims to retain the key interactions of the original scaffold while improving other characteristics.

Below is a hypothetical data table illustrating how SAR could be explored for analogues of this compound.

| Compound ID | R1 Substitution (on propylamine) | R2 Substitution (on morpholine) | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (B/A) |

| Lead-001 | H | H | 1500 | 3000 | 2 |

| Analogue-A1 | Phenyl | H | 250 | 5000 | 20 |

| Analogue-A2 | 4-Chlorophenyl | H | 50 | 7500 | 150 |

| Analogue-B1 | H | 2-Methyl | 1200 | 2400 | 2 |

| Analogue-B2 | H | (2R,6S)-dimethyl | 800 | 8000 | 10 |

Pharmacokinetic Optimization Principles (preclinical in vitro and in vivo animal models, excluding human data)

Optimizing the pharmacokinetic (PK) profile of a drug candidate is crucial for its success. The morpholine ring is often incorporated into molecules to improve their PK properties. researchgate.netresearchgate.net Preclinical PK studies in animal models would be essential to evaluate derivatives of this compound.

Key PK parameters to optimize include:

Distribution: The distribution of the compound to the target tissues is critical. The physicochemical properties of morpholine derivatives can be tuned to achieve the desired distribution profile and, if necessary, to improve brain penetration for CNS targets. nih.gov

Metabolism: As discussed in the next section, the metabolic stability of the morpholine ring can be a challenge. Optimization efforts would focus on creating analogues with improved stability.

Excretion: The route and rate of excretion are important for determining the dosing regimen.

Preclinical in vivo studies in animal models, such as rodents, would provide data on key PK parameters like half-life, clearance, and bioavailability.

| Compound ID | Bioavailability (Oral, Rat) (%) | Half-life (Rat, IV) (h) | Brain/Plasma Ratio (Rat) |

| Lead-001 | 15 | 1.2 | 0.3 |

| Analogue-C1 | 45 | 3.5 | 0.8 |

| Analogue-C2 | 60 | 4.1 | 1.5 |

Addressing Metabolic Stability Challenges (preclinical in vitro)

While the morpholine ring can confer favorable properties, it can also be a site of metabolic liability. nih.gov The nitrogen and adjacent carbons are susceptible to oxidation by cytochrome P450 enzymes.

Strategies to address metabolic instability include:

Blocking Metabolic Sites: Introducing substituents at or near the sites of metabolism can sterically hinder enzymatic action. For example, methylation of the carbons adjacent to the nitrogen or oxygen of the morpholine ring can improve metabolic stability.

Bioisosteric Replacement: Replacing the morpholine ring with a more metabolically stable isostere is a common strategy. nih.gov Examples of morpholine bioisosteres include piperidines, piperazines, and thiomorpholines.

Scaffold Hopping: In some cases, a more drastic change, known as scaffold hopping, may be necessary to move away from a metabolically unstable core while retaining the desired biological activity. nih.gov

In vitro metabolic stability assays using liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey) are crucial for identifying metabolically labile spots and for evaluating the success of optimization strategies. frontiersin.org

| Compound ID | In Vitro Half-life (Rat Liver Microsomes) (min) | Major Metabolite Formed |

| Lead-001 | 15 | N-dealkylation |

| Analogue-D1 (2,6-dimethylmorpholine) | 45 | Reduced N-dealkylation |

| Analogue-D2 (thiomorpholine) | 60 | Sulfoxidation |

Development of Prodrugs or Bioprecursors based on the this compound Scaffold

A prodrug is an inactive or less active molecule that is converted into the active drug in the body. nih.gov The development of prodrugs can be a viable strategy to overcome challenges such as poor solubility, low permeability, or rapid metabolism.

For a scaffold like this compound, which contains a primary amine, several prodrug strategies could be envisioned:

Amide or Carbamate Prodrugs: The primary amine of the propylamine side chain could be converted into an amide or carbamate. These linkages can be designed to be cleaved by enzymes in the body, releasing the active parent drug.

Phosphate Prodrugs: If a hydroxyl group were introduced into the molecule, it could be converted into a phosphate ester. Phosphatases in the body can then cleave the phosphate group to release the active drug. This strategy is often used to improve aqueous solubility.

The design of a prodrug requires careful consideration of the desired properties and the enzymatic machinery available for its activation in the body.

| Prodrug Moiety | Linkage to Parent Drug | Potential Advantage | Activating Enzyme |

| Amino Acid | Amide | Improved transporter recognition | Amidases |

| PEG polymer | Carbamate | Increased half-life | Esterases |

| Phosphate | Ester (to a hydroxylated analogue) | Enhanced aqueous solubility | Phosphatases |

Chemical Probe Development and Applications Based on 1 Morpholin 4 Ylmethyl Propylamine

Design and Synthesis of Tagged Analogues (e.g., biotinylated, fluorescent probes)

No research data was found detailing the design and synthesis of biotinylated or fluorescently tagged analogues of 1-Morpholin-4-ylmethyl-propylamine.

Application in Affinity-Based Proteomics for Target Deconvolution

There are no published studies on the use of this compound-based probes for affinity-based proteomics to identify its protein targets.

Use in Cellular Imaging and Localization Studies

No literature is available that describes the use of tagged this compound for cellular imaging or to study its localization within cells.

Development of Optogenetic or Chemogenetic Tools

The development of optogenetic or chemogenetic tools based on the this compound scaffold has not been reported in scientific literature.

Future Directions and Emerging Research Avenues for 1 Morpholin 4 Ylmethyl Propylamine

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

The morpholine (B109124) ring is a recognized "privileged structure" in medicinal chemistry, known for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which often contribute to improved pharmacokinetic profiles of drug candidates. nih.govnih.gov AI algorithms could be trained on existing libraries of morpholine-containing compounds to identify quantitative structure-activity relationships (QSAR). These models could then be used to virtually screen derivatives of 1-Morpholin-4-ylmethyl-propylamine, predicting their potential efficacy against a wide range of biological targets. This in silico screening can significantly expedite the identification of promising lead compounds for further experimental validation, saving considerable time and resources. mdpi.com

Table 1: Potential AI/ML Applications for this compound in Drug Discovery

| AI/ML Application | Potential Benefit for this compound Derivatives |

| Predictive Modeling (QSAR) | Forecasting biological activity and identifying key structural features for target interaction. |

| Virtual Screening | Rapidly assessing large virtual libraries of derivatives against various therapeutic targets. |

| ADMET Prediction | Estimating absorption, distribution, metabolism, excretion, and toxicity profiles to prioritize candidates with better drug-like properties. |

| De Novo Drug Design | Generating novel molecular structures based on the this compound scaffold with optimized properties for specific targets. |

Exploration of Novel Therapeutic Modalities (e.g., PROTACs, molecular glues) Utilizing the Scaffold

The field of targeted protein degradation (TPD), which includes technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, offers a paradigm shift from traditional occupancy-driven pharmacology. nih.govbiochempeg.com These modalities commandeer the cell's natural protein disposal machinery to eliminate disease-causing proteins.

The structure of this compound, containing a versatile morpholine ring and a flexible propylamine (B44156) linker, makes it an intriguing starting point for the design of such novel therapeutics. The morpholine moiety could be functionalized to bind to an E3 ubiquitin ligase, while the propylamine end could be modified to attach a warhead that targets a specific protein of interest. nih.gov

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein. biochempeg.comresearchgate.net While the discovery of molecular glues has often been serendipitous, the morpholine scaffold is present in numerous bioactive compounds and could potentially serve as a core for novel molecular glue discovery. nih.govresearchgate.net The ability of the morpholine ring to participate in various non-covalent interactions could facilitate the formation of the ternary complex required for protein degradation. nih.gov

High-Throughput Screening Library Design Inspired by the Compound's Core Structure

High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets. The design of these libraries is crucial for the success of HTS campaigns. nih.gov The this compound core structure, combining the privileged morpholine scaffold with a flexible linker, is an excellent candidate for the creation of focused screening libraries. evitachem.comnih.govnih.gov

By systematically modifying the substituents on both the morpholine ring and the propylamine chain, a diverse library of compounds can be generated. This diversity can be designed to explore specific areas of chemical space relevant to a particular target class, such as kinases or G-protein coupled receptors, where morpholine-containing compounds have shown activity. nih.gov Computational methods can be employed to ensure the designed library has optimal diversity and drug-like properties. nih.gov

Table 2: Illustrative Design of a Focused Library Based on this compound

| Scaffold Position | Potential Modifications for Library Diversity |

| Morpholine Ring | Introduction of various substituents (e.g., alkyl, aryl, halogen) at different positions to modulate binding affinity and selectivity. |

| Propylamine Linker | Variation of linker length and rigidity to optimize the spatial orientation of functional groups. |

| Terminal Amine | Acylation, alkylation, or conversion to other functional groups to interact with different target residues. |

Potential for Repurposing or New Indications Based on Mechanistic Insights

Drug repurposing, or finding new therapeutic uses for existing compounds, is an effective strategy to accelerate the drug development pipeline. While this compound itself is a research chemical, understanding the mechanistic basis of action for structurally related approved drugs can provide clues for its potential repurposing or the development of its derivatives for new indications. evitachem.com

The morpholine ring is a key feature in a variety of approved drugs with diverse therapeutic actions, including antidepressants, anticancer agents, and appetite suppressants. nih.govlifechemicals.com For instance, the morpholine moiety is found in the structure of Reboxetine, an antidepressant, and Phendimetrazine, an appetite suppressant. lifechemicals.com Furthermore, morpholine derivatives have been extensively studied for their potential in treating central nervous system (CNS) disorders, due to their ability to cross the blood-brain barrier, and in oncology. nih.govacs.org

By investigating the biological targets of known morpholine-containing drugs, researchers could identify potential new targets for derivatives of this compound. A thorough understanding of the structure-activity relationships of this compound class could unveil opportunities to develop novel therapies for a range of diseases, potentially including neurodegenerative disorders or specific types of cancer. nih.govacs.org

Q & A

Basic Research Question

- NMR : ¹H NMR in CDCl₃ shows morpholine protons at δ 3.6–3.8 ppm (multiplet) and propylamine chain signals at δ 2.4–2.7 ppm. ¹³C NMR confirms connectivity via C-N couplings .

- IR : Stretching vibrations at ~1110 cm⁻¹ (C-O-C morpholine) and ~3300 cm⁻¹ (N-H).

- Resolution of contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For example, ambiguous NOESY correlations can be resolved using SHELXS for phase refinement .

How does the compound’s stability vary under different pH and temperature conditions?

Advanced Research Question

Stability studies involve:

- pH-dependent degradation : Incubate in buffers (pH 1–13) at 37°C for 24h. Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient). Degradation peaks suggest hydrolysis of the morpholine-propylamine bond at pH < 2 or > 10 .

- Thermal stability : TGA/DSC analysis shows decomposition above 200°C. Store at –20°C under inert gas to prevent oxidation .

What strategies address low yields in the alkylation step during synthesis?

Advanced Research Question

Low yields often stem from steric hindrance or poor leaving-group activation. Solutions include:

- Leaving-group enhancement : Replace Cl with tosylate or mesylate for better electrophilicity.

- Microwave-assisted synthesis : Reduce reaction time from 12h to 1h at 100°C, improving yield by 15–20% .

- Solvent optimization : Switch from DMF to DMSO to stabilize transition states .

How can researchers differentiate between enantiomers if chirality is introduced during synthesis?

Basic Research Question

- Chiral chromatography : Use a Chiralpak IC-3 column with hexane/isopropanol (90:10) to separate enantiomers.

- Circular dichroism (CD) : Compare CD spectra with known standards.

- X-ray crystallography : Resolve absolute configuration via SHELXL refinement with Flack parameter .

What are the implications of morpholine ring puckering on the compound’s pharmacological interactions?

Advanced Research Question

Puckering alters binding affinity to target proteins (e.g., enzymes or receptors). Methods:

Molecular docking (AutoDock Vina) : Compare binding energies of chair (θ ≈ 0°) vs. boat (θ ≈ 50°) conformers.

MD simulations : Analyze ring flexibility over 100ns trajectories to identify dominant conformers in biological environments .

How do impurities form during synthesis, and what analytical methods ensure purity?

Basic Research Question

Common impurities:

- Unreacted morpholine : Detect via GC-MS (RT ~4.2min).

- Dimerization products : Identify by LC-MS (m/z ~260).

- Quality control : Use UPLC-PDA with a limit of detection (LOD) < 0.1% .

What safety protocols are critical when handling this compound in aqueous solutions?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (LD₅₀ oral rat: 500mg/kg) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (PEL: 5mg/m³) .

- Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite .

How can researchers reconcile discrepancies between computational predictions and experimental solubility data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.